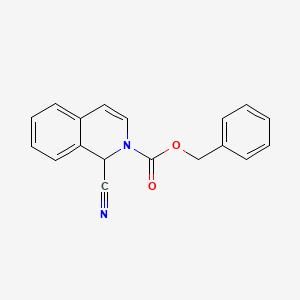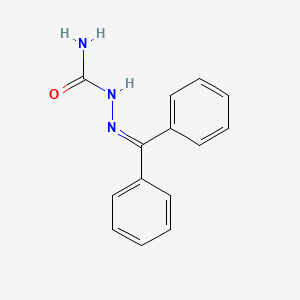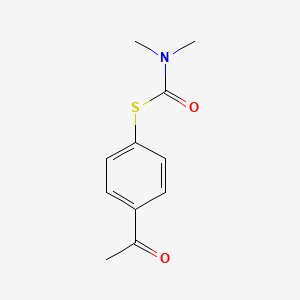![molecular formula C19H13NO3S B14720652 [4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone CAS No. 6317-77-7](/img/structure/B14720652.png)
[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone typically involves the reaction of 4-nitrothiophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 4-nitrothiophenol attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the sulfanyl group.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Reduction: Corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Applications De Recherche Scientifique
[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of [4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
4-Nitrophenol: Shares the nitro group but lacks the sulfanyl and phenylmethanone groups.
N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}acetamide: Similar structure but with an acetamide group instead of phenylmethanone.
N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}-2-furamide: Contains a furamide group instead of phenylmethanone.
Uniqueness: [4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
6317-77-7 |
|---|---|
Formule moléculaire |
C19H13NO3S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
[4-(4-nitrophenyl)sulfanylphenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13NO3S/c21-19(14-4-2-1-3-5-14)15-6-10-17(11-7-15)24-18-12-8-16(9-13-18)20(22)23/h1-13H |
Clé InChI |
BJZZAZZTFGDVAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)











